Dihydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(2-)

Description

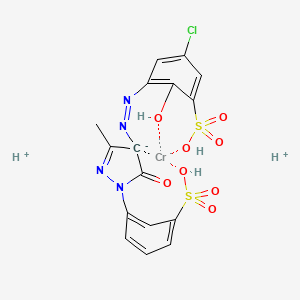

The compound Dihydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(2-) is a chromium-based coordination complex featuring azo and pyrazole functionalities. Its structure includes:

- A chromate(2-) core, indicating chromium in the +6 oxidation state.

- A 5-chloro-2-hydroxybenzene-1-sulphonato(4-) group, providing sulfonate and hydroxyl substituents.

- A 4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl moiety, contributing a dihydropyrazole ring with methyl, ketone, and sulfophenyl groups.

- An azo (-N=N-) bridge linking the aromatic and pyrazole systems.

This compound is structurally analogous to metallized azo dyes, where chromium enhances stability and modulates electronic properties . The sulfonate groups improve water solubility, making it suitable for applications in dyeing or catalysis .

Properties

CAS No. |

85896-38-4 |

|---|---|

Molecular Formula |

C16H14ClCrN4O8S2+ |

Molecular Weight |

541.9 g/mol |

IUPAC Name |

5-chloro-2-hydroxy-3-[[3-methyl-5-oxo-1-(3-sulfophenyl)pyrazol-4-id-4-yl]diazenyl]benzenesulfonic acid;chromium;hydron |

InChI |

InChI=1S/C16H12ClN4O8S2.Cr/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;/h2-7,22H,1H3,(H,24,25,26)(H,27,28,29);/q-1;/p+2 |

InChI Key |

NTUQXEPFJBDXAQ-UHFFFAOYSA-P |

Canonical SMILES |

[H+].[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)C3=CC(=CC=C3)S(=O)(=O)O.[Cr] |

Origin of Product |

United States |

Biological Activity

Dihydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(2-) is a complex organic compound with potential biological activities attributed to its unique structural features, particularly the presence of chromate and azo groups. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a molecular formula that includes chromate and sulfonate functionalities, contributing to its solubility and reactivity in biological systems. The molecular weight is approximately 540.9 g/mol, and its intricate structure allows for various interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₂O₈S₂Cr |

| Molecular Weight | 540.9 g/mol |

| Functional Groups | Azo, Chromate, Sulfonate |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound may share similar mechanisms due to the presence of the pyrazole moiety, which has been linked to inhibition of key cancer-related enzymes such as BRAF(V600E) and EGFR . In vitro studies have shown that certain pyrazole derivatives can inhibit tumor cell proliferation effectively.

Antimicrobial Properties

The antimicrobial activity of related pyrazole compounds has been documented extensively. For instance, studies have demonstrated that pyrazole derivatives possess good antibacterial and antifungal activities . The presence of a sulfonate group in the compound may enhance its solubility and bioavailability, potentially increasing its efficacy against microbial pathogens.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . The compound's ability to modulate inflammatory pathways could be explored further for therapeutic applications.

The biological activity of Dihydrogen (5-chloro-3-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-2-hydroxybenzene-1-sulphonato(4-))chromate(2-) can be attributed to several mechanisms:

- Enzyme Inhibition : The chromate group may interact with various enzymes involved in metabolic pathways, leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Generation : Compounds containing chromate can induce oxidative stress within cells, potentially leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival, thus affecting tumor growth and immune responses.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of pyrazole derivatives similar to the compound . Results indicated a significant reduction in tumor cell viability when treated with these derivatives at varying concentrations. The most potent compounds were further tested in vivo, showing promising results in tumor-bearing mice models.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of several pyrazole derivatives were assessed against common bacterial strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents.

Comparison with Similar Compounds

Hydrogen [3-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulphonato(3-)]chromate(1-) (CAS: 85865-87-8)

- Key Differences :

- Lacks the 3-sulphophenyl substituent on the pyrazole ring.

- Contains only one sulfonate group, reducing solubility compared to the target compound.

- Shared Features :

Trisodium bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxybenzenesulfonato(3-))chromate(3-) (CAS: 80997-93-9)

- Key Differences :

- Chromium in +3 oxidation state (chromate(3-)), altering redox properties.

- Phenyl instead of 3-sulphophenyl on the pyrazole, reducing hydrophilicity.

- Shared Features :

Dipotassium p-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate (CAS: 70208-51-4)

- Key Differences :

- Contains a penta-2,4-dienylidene spacer instead of an azo bridge.

- Potassium counterions enhance ionic strength in solution.

- Shared Features :

Physicochemical Properties

Solubility

Stability

- Target Compound : Enhanced photostability from chromium coordination but may degrade under strong UV due to the azo group.

- CAS 80997-93-9 : More resistant to oxidation (Cr³⁺ vs. Cr⁶⁺) .

Spectral Data Comparison

*Predicted based on molecular weight (~650 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.